Triethylene glycol monodecyl ether
Overview
Description
Triethylene glycol monodecyl ether is a non-ionic surfactant . It has been used to study the sodium current of the squid giant axon and effectively releases histamine from the cell granules of rat peritoneal mast cells .
Synthesis Analysis
Glycol ethers are produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The highest yield of 91% was obtained over 30%-KF/NaAlO2 at an EGME/ML molar ratio of 3.0, a catalyst amount of 5 wt%, and a reaction time of 4 h at 120 °C .Molecular Structure Analysis
The molecular formula of this compound is C18H38O4 . Its molecular weight is 318.4919 .Chemical Reactions Analysis
Glycol ethers are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the CELLOSOLVE and CARBITOL solvents and the alkoxytriglycol glycol ethers accounts for their unique solvency properties .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.451 and a density of 0.927 g/mL at 20 °C (lit.) . Glycol ethers, as a class of chemicals having longer hydrocarbon-like alkoxide groups, display solubility more characteristic of hydrocarbons .Scientific Research Applications
Liquid Crystalline Phase Stabilization
Triethylene glycol (3EO) derivatives, including those similar to Triethylene glycol monodecyl ether, have been utilized in the stabilization of liquid crystalline phases. Research conducted by Percec et al. (1997) highlights the synthesis and characterization of crown ethers based on triethylene glycol and the conformationally flexible 1-(4-hydroxy-4‘-biphenylyl)-2-(4-hydroxyphenyl)butane (TPB), demonstrating an odd-even effect in isotropization temperatures and associated entropy and enthalpy changes in cyclic compounds. This odd-even effect is critical in the design of materials with specific thermal and physical properties, especially in liquid crystal technology (Percec, Turkaly, & Asandei, 1997).
Biodegradation Potential
The biodegradation of Triethylene glycol monododecyl ether under specific environmental conditions has been studied, indicating its potential environmental impact and degradation pathways. Zgoła-Grześkowiak et al. (2008) conducted a study under the OECD Screening Test conditions to investigate the primary biodegradation of Triethylene glycol monododecyl ether and its metabolites. This research provides insights into the environmental fate of Triethylene glycol monododecyl ether and its compatibility with eco-friendly practices, highlighting its biodegradation profiles and potential ecological impact (Zgoła-Grześkowiak et al., 2008).
Polymer Research
Triethylene glycol monododecyl ether plays a role in the synthesis and properties of polymers. Kricheldorf et al. (2006) explored the polycondensation of oligo(ethylene glycol)s with trimesoyl chloride, yielding multicyclic poly(ether ester)s. This study sheds light on the molecular structures and potential applications of these polymers in various industries, from biomedical engineering to materials science, emphasizing the role of Triethylene glycol monododecyl ether in advancing polymer chemistry (Kricheldorf, Lomadze, Polefka, & Schwarz, 2006).
Biochemical Analysis
Biochemical Properties
Triethylene glycol monodecyl ether has been utilized in research related to emulsion preparation, nanoparticle synthesis, and controlled release systems . Its surfactant properties have been particularly valuable in the formulation of emulsions, where it can enhance the stability, uniformity, and droplet size control .
Cellular Effects
It effectively releases histamine from the cell granules of rat peritoneal mast cells .
Molecular Mechanism
It is known that it interacts with various biomolecules due to its surfactant properties .
Transport and Distribution
Due to its surfactant properties, it is likely to interact with various biomolecules .
Subcellular Localization
Due to its surfactant properties, it is likely to interact with various biomolecules .
Properties
IUPAC Name |
2-[2-(2-decoxyethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O4/c1-2-3-4-5-6-7-8-9-11-18-13-15-20-16-14-19-12-10-17/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKODLHVFJRCQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335738 | |
Record name | Decyltriglycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4669-23-2 | |
Record name | Deceth-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyltriglycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECETH-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V8Z3E3XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.